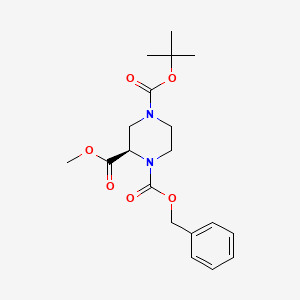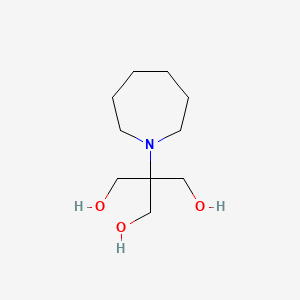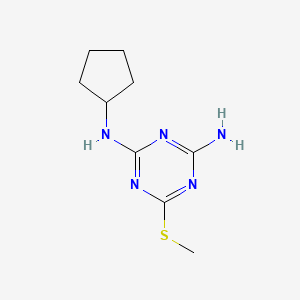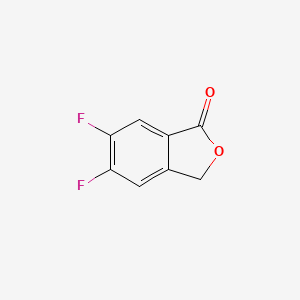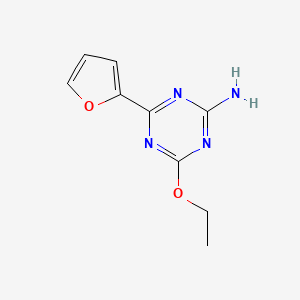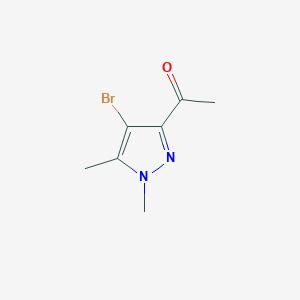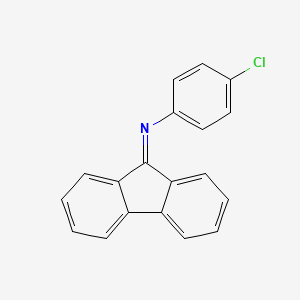
4-Chloro-n-(9h-fluoren-9-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-n-(9h-fluoren-9-ylidene)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a fluorenylidene group attached to an aniline moiety with a chlorine substituent at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline typically involves the reaction of 9-fluorenone with 4-chloroaniline in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions for several hours. The product is then purified by column chromatography to obtain the desired compound in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-n-(9h-fluoren-9-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylidene aniline derivatives.
Substitution: Various substituted fluorenylidene aniline compounds.
Applications De Recherche Scientifique
4-Chloro-n-(9h-fluoren-9-ylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-n-(9h-fluoren-9-ylidene)aniline involves its interaction with molecular targets through its imine group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4′-(9-Fluorenylidene)dianiline
- N-(4-Chlorophenyl)-9H-fluoren-9-imine
- 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
Uniqueness
Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various research and industrial applications .
Propriétés
Numéro CAS |
5455-00-5 |
|---|---|
Formule moléculaire |
C19H12ClN |
Poids moléculaire |
289.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)fluoren-9-imine |
InChI |
InChI=1S/C19H12ClN/c20-13-9-11-14(12-10-13)21-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
Clé InChI |
GGECLVLMUAJEGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

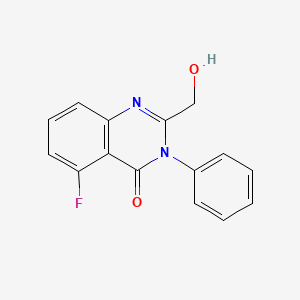

![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
